molecular formula C3H6N2O7 B12387570 1,3-Dinitroglycerin-d5

1,3-Dinitroglycerin-d5

Cat. No.: B12387570
M. Wt: 187.12 g/mol
InChI Key: ASIGVDLTBLZXNC-UXXIZXEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dinitroglycerin-d5: is a deuterium-labeled analogue of 1,3-Dinitroglycerin. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes . The molecular formula of this compound is C3HD5N2O7, and it has a molecular weight of 187.12.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dinitroglycerin-d5 is synthesized by incorporating deuterium into the 1,3-Dinitroglycerin molecule. The process typically involves the nitration of glycerol, where the primary hydroxy groups are converted to nitrate esters . The reaction conditions often require the use of nitric acid and sulfuric acid as reagents, with careful control of temperature and reaction time to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The deuterium labeling is achieved through the use of deuterated reagents, which are incorporated into the glycerol backbone during the nitration process .

Mechanism of Action

Properties

Molecular Formula

C3H6N2O7

Molecular Weight

187.12 g/mol

IUPAC Name

(1,1,2,3,3-pentadeuterio-2-hydroxy-3-nitrooxypropyl) nitrate

InChI

InChI=1S/C3H6N2O7/c6-3(1-11-4(7)8)2-12-5(9)10/h3,6H,1-2H2/i1D2,2D2,3D

InChI Key

ASIGVDLTBLZXNC-UXXIZXEISA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])O[N+](=O)[O-])O)O[N+](=O)[O-]

Canonical SMILES

C(C(CO[N+](=O)[O-])O)O[N+](=O)[O-]

Origin of Product

United States

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